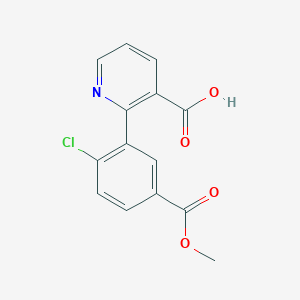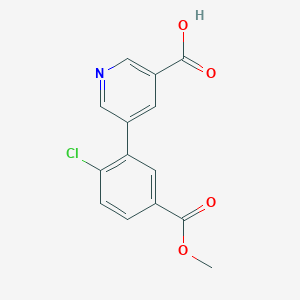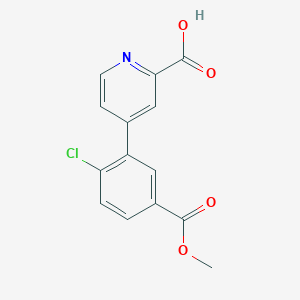
4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features a picolinic acid core substituted with a 2-chloro-5-methoxycarbonylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of 2-chloro-5-methoxycarbonylphenylboronic acid with a picolinic acid derivative under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions, such as the choice of catalyst, solvent, and temperature, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methoxycarbonyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloro group is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the methoxycarbonyl group.
科学研究应用
4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and immunomodulatory effects
作用机制
The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and function, leading to various biological effects. This mechanism is similar to that of picolinic acid, which is known to disrupt zinc binding and inhibit viral replication .
相似化合物的比较
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: With a carboxylic acid substituent at the 4-position.
Uniqueness
4-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid is unique due to the presence of the 2-chloro-5-methoxycarbonylphenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
4-(2-chloro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)9-2-3-11(15)10(6-9)8-4-5-16-12(7-8)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVADMZAVAPZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid](/img/structure/B6394008.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid](/img/structure/B6394015.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid](/img/structure/B6394021.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxyisonicotinic acid](/img/structure/B6394036.png)
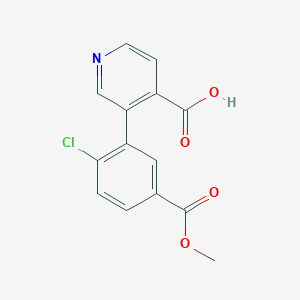
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid](/img/structure/B6394052.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid](/img/structure/B6394055.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxynicotinic acid](/img/structure/B6394071.png)
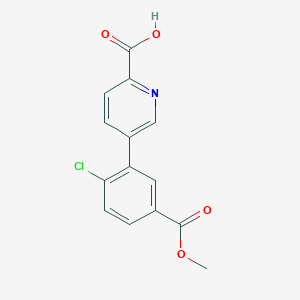
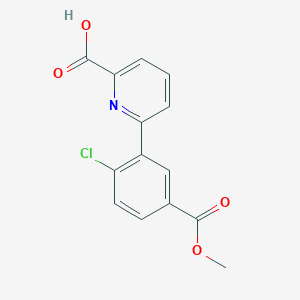
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid](/img/structure/B6394103.png)
